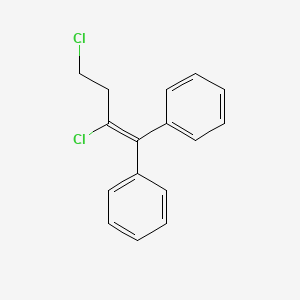
Benzene, 1,1'-(2,4-dichloro-1-butenylidene)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-(2,4-dichloro-1-butenylidene)bis- is an organic compound characterized by the presence of two benzene rings connected by a 2,4-dichloro-1-butenylidene bridge. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(2,4-dichloro-1-butenylidene)bis- typically involves the reaction of benzene derivatives with chlorinated butenes under controlled conditions. The reaction often requires a catalyst to facilitate the formation of the butenylidene bridge between the benzene rings. Common catalysts include Lewis acids such as aluminum chloride or iron(III) chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-(2,4-dichloro-1-butenylidene)bis- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or fully hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the chlorine atoms or hydrogen atoms on the benzene rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
Benzene, 1,1’-(2,4-dichloro-1-butenylidene)bis- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzene, 1,1’-(2,4-dichloro-1-butenylidene)bis- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s aromatic rings and chlorinated butenylidene bridge allow it to engage in various binding interactions, influencing biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,1’-(1-butenylidene)bis-: Similar structure but lacks the chlorine atoms, resulting in different reactivity and applications.
Benzene, 1,1’-(2-butyne-1,4-diyl)bis-: Contains a butyne bridge instead of a butenylidene bridge, leading to distinct chemical properties.
Uniqueness
Benzene, 1,1’-(2,4-dichloro-1-butenylidene)bis- is unique due to the presence of chlorine atoms, which significantly influence its chemical reactivity and potential applications. The chlorinated bridge enhances its ability to participate in various chemical reactions, making it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
643028-14-2 |
|---|---|
Molecular Formula |
C16H14Cl2 |
Molecular Weight |
277.2 g/mol |
IUPAC Name |
(2,4-dichloro-1-phenylbut-1-enyl)benzene |
InChI |
InChI=1S/C16H14Cl2/c17-12-11-15(18)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
ZYJINHKDFJQKTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(CCCl)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-Fluorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B12608878.png)
![[4-(5-sulfanylidenedithiol-3-yl)phenyl] 2-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]acetate](/img/structure/B12608884.png)
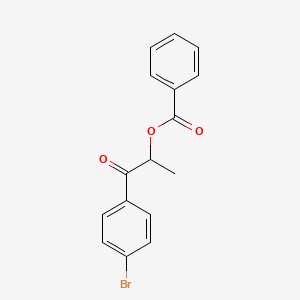
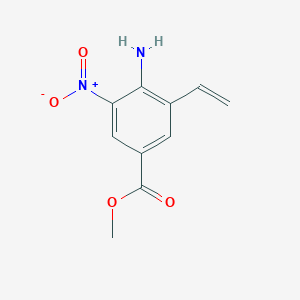
![1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol](/img/structure/B12608900.png)
![[(Pent-3-en-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12608904.png)
![2-[(Prop-2-en-1-yl)oxy]ethyl 2-bromo-2-methylpropanoate](/img/structure/B12608908.png)
![N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide](/img/structure/B12608914.png)
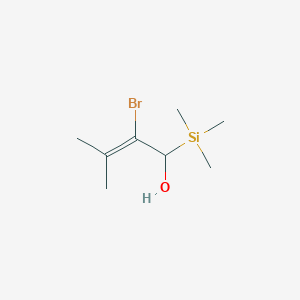
![L-Tyrosyl-3-[3-(4-aminobutoxy)-2-(naphthalene-1-carbonyl)-3H-indol-3-yl]-L-alaninamide](/img/structure/B12608920.png)

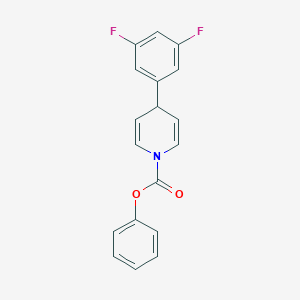
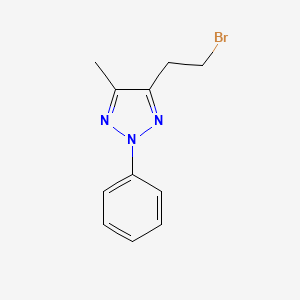
![Spiro[piperidine-3,9'-[9H]xanthen]-2-one, 1-butyl-](/img/structure/B12608963.png)
